molecular formula C13H16N2O B6247326 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide CAS No. 2408958-09-6

2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide

Cat. No. B6247326
CAS RN: 2408958-09-6
M. Wt: 216.3
InChI Key:
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Description

2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide, also known as SDPC, is an organic compound with a unique chemical structure and a variety of potential applications. SDPC has been synthesized and studied in the laboratory for its potential use in medicinal chemistry, biochemistry, and other scientific research applications. This compound has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide has been studied for a variety of scientific research applications, including medicinal chemistry, biochemistry, and drug design. It has been found to have potential as an anti-cancer agent, an anti-inflammatory agent, an anti-inflammatory agent, and a potential therapeutic agent for the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells, including breast cancer cells, lung cancer cells, and melanoma cells. It has also been found to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide has a number of advantages and limitations for laboratory experiments. One advantage is that it can be synthesized relatively easily and quickly, allowing for rapid experimentation. Additionally, it is relatively non-toxic and has a low solubility in water, making it suitable for use in aqueous solutions. One limitation is that it is not very stable in air, meaning that it must be stored in an inert atmosphere.

Future Directions

There are a number of potential future directions for 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide research. One potential direction is to further explore its potential as an anti-cancer agent and to develop more effective and targeted treatments. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent and its potential therapeutic applications for neurodegenerative diseases. Additionally, further research could be conducted to explore its potential as a drug design tool, as well as its potential applications in the fields of medicinal chemistry and biochemistry. Finally, further research could be conducted to explore its potential as a tool for drug delivery, as well as its potential applications in drug formulation.

Synthesis Methods

2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide can be synthesized from the reaction of indene-1,3'-pyrrolidin-1'-carboxylic acid and 2,3-dihydro-1H-indene-1,3'-dione in the presence of a base. The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The reaction is typically complete within one hour. The product is then isolated by precipitation and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide involves the reaction of indene-1,3-dione with pyrrolidine and subsequent reduction of the resulting spiro intermediate.", "Starting Materials": [ "Indene-1,3-dione", "Pyrrolidine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Indene-1,3-dione is reacted with pyrrolidine in methanol and acetic acid to form the spiro intermediate.", "Step 2: The spiro intermediate is reduced using sodium borohydride in methanol to form 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide." ] }

CAS RN

2408958-09-6

Product Name

2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide

Molecular Formula

C13H16N2O

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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